molecular formula C25H18N2O3 B3993972 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3993972
M. Wt: 394.4 g/mol
InChI Key: MPEPPXOMNYIXTA-UHFFFAOYSA-N
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Description

3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a pyrazole ring fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Coupling with chromenone: The pyrazole intermediate can then be coupled with a chromenone derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the chromenone moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: May exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science: Could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one analogs: Compounds with similar structures but different substituents.

    Other pyrazole-chromenone hybrids: Compounds that also feature a pyrazole ring fused with a chromenone structure.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,5-diphenyl-3,4-dihydropyrazole-2-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-24(20-15-19-13-7-8-14-23(19)30-25(20)29)27-22(18-11-5-2-6-12-18)16-21(26-27)17-9-3-1-4-10-17/h1-15,22H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEPPXOMNYIXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
Reactant of Route 5
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
Reactant of Route 6
3-(3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbonyl)-2H-chromen-2-one

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